molecular formula C10H18O2 B12755756 2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)- CAS No. 26488-98-2

2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)-

Cat. No.: B12755756
CAS No.: 26488-98-2
M. Wt: 170.25 g/mol
InChI Key: PREUOUJFXMCMSJ-KWNZIKDBSA-N
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Description

2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)-, also known as (E,E)-2,6-dimethyl-2,6-octadiene-1,8-diol, is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.249 g/mol . This compound is characterized by its two hydroxyl groups and a conjugated diene system, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-2,6-octadiene-1,8-diol can be achieved through several chemical routes. One common method involves the reaction of geraniol with appropriate reagents to introduce the hydroxyl groups at the desired positions. The reaction conditions typically include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2,6-Dimethyl-2,6-octadiene-1,8-diol may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-2,6-octadiene-1,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the double bonds can produce saturated alcohols .

Scientific Research Applications

2,6-Dimethyl-2,6-octadiene-1,8-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2,6-octadiene-1,8-diol involves its interaction with molecular targets through its hydroxyl groups and diene system. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • (E,E)-2,6-Dimethyl-2,7-octadiene-1,6-diol
  • (Z)-8-Hydroxygeraniol
  • (2E,6Z)-3,7-Dimethyl-2,6-octadiene-1,8-diol
  • 3,7-Dimethyl-2(Z),6(E)-octadiene-1,8-diol

Uniqueness

2,6-Dimethyl-2,6-octadiene-1,8-diol is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

CAS No.

26488-98-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(2Z,6E)-2,6-dimethylocta-2,6-diene-1,8-diol

InChI

InChI=1S/C10H18O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-6,11-12H,3-4,7-8H2,1-2H3/b9-6+,10-5-

InChI Key

PREUOUJFXMCMSJ-KWNZIKDBSA-N

Isomeric SMILES

C/C(=C\CO)/CC/C=C(/C)\CO

Canonical SMILES

CC(=CCO)CCC=C(C)CO

Origin of Product

United States

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